molecular formula C7H3BrClNS B1279464 2-Bromo-6-chlorobenzo[d]thiazole CAS No. 3507-17-3

2-Bromo-6-chlorobenzo[d]thiazole

Cat. No. B1279464
CAS RN: 3507-17-3
M. Wt: 248.53 g/mol
InChI Key: SWCKCAROSKGHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chlorobenzo[d]thiazole is a halogenated aromatic compound that contains both bromine and chlorine substituents on a benzo[d]thiazole backbone. While the specific compound is not directly studied in the provided papers, related compounds such as bromo- and chlorocarbazoles, bromodifluoromethyl thiazoles, and various brominated and chlorinated heterocycles have been synthesized and analyzed, indicating a broader interest in halogenated aromatics due to their potential applications and environmental relevance.

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be achieved through various methods. For instance, enzymatic synthesis has been used to produce bromo- and chlorocarbazoles, demonstrating that such compounds can be formed in the environment . Another study reports the synthesis of a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, which reacts with aromatic amines and sodium thiocyanate to yield thiazoles . These methods highlight the diverse synthetic approaches that could potentially be applied to the synthesis of 2-Bromo-6-chlorobenzo[d]thiazole.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often elucidated using techniques such as X-ray diffraction analysis, as seen in the study of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole . Density functional theory (DFT) calculations are also employed to predict the geometry and vibrational frequencies of these molecules, providing insights into their stability and reactivity .

Chemical Reactions Analysis

Halogenated aromatics participate in various chemical reactions, including bromination and chlorination. The specificity of bromination has been studied in derivatives of 6-(2-furyl)imidazo[2,1-b]thiazole, showing that the position of substitution can be influenced by the reaction conditions and the nature of the substrate . The reactivity of bromo-compounds as electrophilic bromine sources has also been noted .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatics are closely related to their molecular structure. For example, the presence of halogen atoms can significantly affect the melting points, hydrogen bonding patterns, and overall stability of the compounds . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potentials, are also crucial in determining the reactivity and potential applications of these molecules .

Scientific Research Applications

Synthesis of New Compounds

  • Thiazolidinone compounds derived from Schiff bases, including derivatives of 2-Bromo-6-chlorobenzo[d]thiazole, have been synthesized for potential biological activities and laser efficacy (Saleh et al., 2020).

Corrosion Inhibition

  • Thiazole derivatives, including 2-Bromo-6-chlorobenzo[d]thiazole, have been studied for their effectiveness in inhibiting corrosion of metals like iron, using density functional theory and molecular dynamics simulations (Kaya et al., 2016).

Antimicrobial and Anti-inflammatory Activities

  • Some 2-Arylamino 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters, which may include similar structures to 2-Bromo-6-chlorobenzo[d]thiazole, showed good anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).

Antibacterial Studies

  • Novel 2,4-disubstituted thiazole derivatives have shown significant antibacterial activity, indicating the potential use of similar compounds like 2-Bromo-6-chlorobenzo[d]thiazole in this field (Vijesh et al., 2010).

Fluorescent Compounds

  • Thiazole-containing aromatic heterocyclic fluorescent compounds, possibly including 2-Bromo-6-chlorobenzo[d]thiazole derivatives, have been developed for their adjustable electronic properties (Tao et al., 2013).

Antifungal and Antimicrobial Properties

  • Thiazole derivatives synthesized from 2-bromo compounds, akin to 2-Bromo-6-chlorobenzo[d]thiazole, have been evaluated for fungicidal and antimicrobial activities (Bashandy et al., 2008).

Safety And Hazards

“2-Bromo-6-chlorobenzo[d]thiazole” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While the specific future directions for “2-Bromo-6-chlorobenzo[d]thiazole” are not mentioned in the search results, benzothiazoles have been found to have potential applications in various fields. For instance, they have been used in the design and synthesis of compounds for finding novel quorum sensing inhibitors .

properties

IUPAC Name

2-bromo-6-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCKCAROSKGHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467635
Record name 2-bromo-6-chlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chlorobenzo[d]thiazole

CAS RN

3507-17-3
Record name 2-bromo-6-chlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.